3-chloro-N-(3-isobutyramidophenyl)benzamide
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Overview
Description
3-chloro-N-(3-isobutyramidophenyl)benzamide is a small molecular compound with the molecular formula C17H17ClN2O2 and a molecular weight of 316.8 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-isobutyramidophenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-isobutyramidophenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-isobutyramidophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced forms of the benzamide.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
3-chloro-N-(3-isobutyramidophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as metabotropic glutamate receptor 5. This binding causes a conformational change that triggers signaling via guanine nucleotide-binding proteins and modulates the activity of downstream effectors. The signaling activates a phosphatidylinositol-calcium second messenger system and generates a calcium-activated chloride current, playing an important role in the regulation of synaptic plasticity and neural network activity .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3,4-dichlorophenyl)benzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
3-chloro-N-(3-isobutyramidophenyl)benzamide is unique due to its specific substitution pattern and the presence of the isobutyramido group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H17ClN2O2 |
---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
3-chloro-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C17H17ClN2O2/c1-11(2)16(21)19-14-7-4-8-15(10-14)20-17(22)12-5-3-6-13(18)9-12/h3-11H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
ZXAGKBUSUTVPML-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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